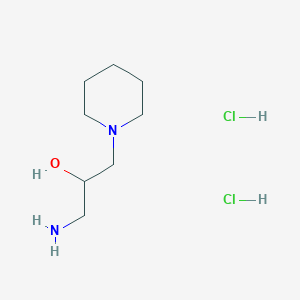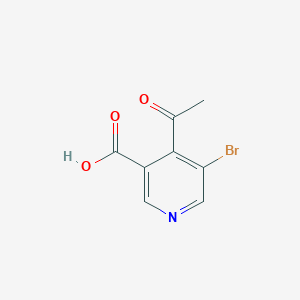
4-Acetyl-5-bromonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-bromonicotinic acid is an organic compound that belongs to the class of brominated pyridine carboxylic acids It is characterized by the presence of an acetyl group at the 4-position and a bromine atom at the 5-position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-bromonicotinic acid typically involves the bromination of nicotinic acid followed by acetylation. One common method includes the reaction of nicotinic acid with thionyl chloride at elevated temperatures (75-80°C) to form the corresponding acid chloride. This intermediate is then brominated using bromine in the presence of a Lewis acid catalyst at 110-120°C. The reaction mixture is hydrolyzed with water, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through multiple purification steps, including recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-5-bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
4-Acetyl-5-bromonicotinic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical reagent in various biological assays.
Industry: Utilized in the development of new materials with unique magnetic and luminescent properties.
Mécanisme D'action
The mechanism of action of 4-acetyl-5-bromonicotinic acid is primarily related to its ability to form coordination compounds with metal ions. These compounds can interact with biological molecules and pathways, leading to various effects. For example, coordination compounds with lanthanide ions can exhibit luminescent properties, making them useful in imaging applications. Additionally, the compound’s ability to form stable complexes with metal ions can influence its biological activity and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
5-Bromonicotinic Acid: Lacks the acetyl group but shares the bromine substitution at the 5-position.
4-Acetylpyridine: Contains the acetyl group at the 4-position but lacks the bromine substitution.
5-Iodonicotinic Acid: Similar structure with iodine instead of bromine at the 5-position.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the formation of coordination compounds with unique properties .
Propriétés
Formule moléculaire |
C8H6BrNO3 |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
4-acetyl-5-bromopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO3/c1-4(11)7-5(8(12)13)2-10-3-6(7)9/h2-3H,1H3,(H,12,13) |
Clé InChI |
BEPIPEQGMIZSET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=NC=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



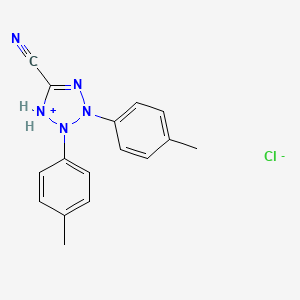
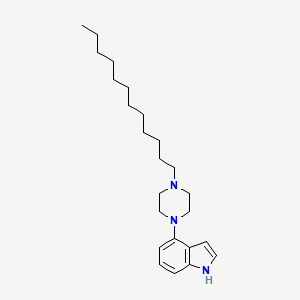
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
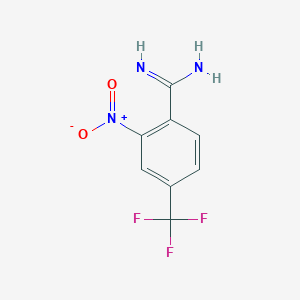
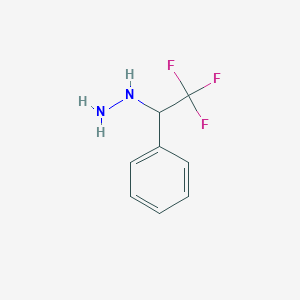
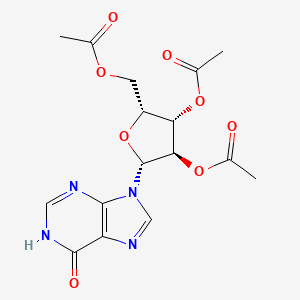
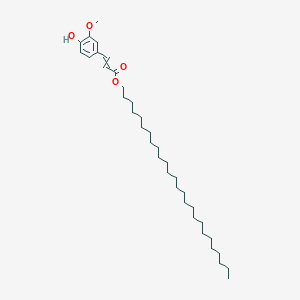
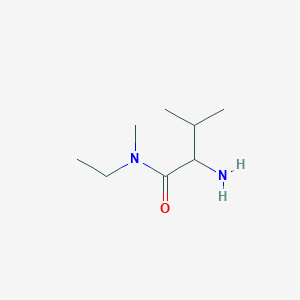
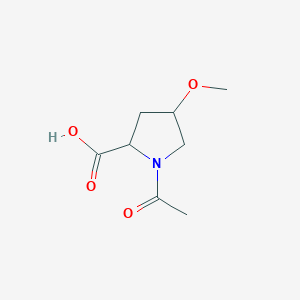
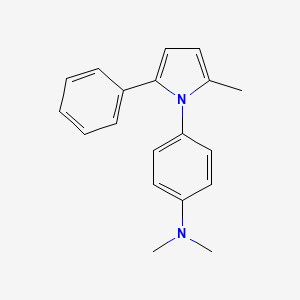
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)
